7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine
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Overview
Description
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. . The unique structure of this compound, which includes a triazole ring fused to a triazine ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable phenyl-substituted nitrile or isocyanate under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired triazolo-triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methylsulfonyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Major Products
The major products formed from these reactions include various substituted triazolo-triazines, which can exhibit different biological activities and chemical properties depending on the nature of the substituents .
Scientific Research Applications
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Materials Science: The unique electronic properties of triazolo-triazines make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying cellular signaling pathways and protein functions.
Industrial Applications: Due to its stability and reactivity, this compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as CK1δ. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity. This inhibition can modulate various signaling pathways, leading to potential therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-2-(2-furyl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 5,7-Disubstituted-[1,2,4]triazolo[1,5-a][1,3,5]triazines
- Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine
Uniqueness
The uniqueness of 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for both research and industrial applications .
Properties
Molecular Formula |
C11H10N6O2S |
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Molecular Weight |
290.30 g/mol |
IUPAC Name |
5-methylsulfonyl-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C11H10N6O2S/c1-20(18,19)11-14-9(12)17-10(15-11)13-8(16-17)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13,14,15,16) |
InChI Key |
KEJXWQDAQFMEBE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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